molecular formula C26H24N6 B10772709 4-[6-[4-(4-Methylpiperazin-1-yl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline

4-[6-[4-(4-Methylpiperazin-1-yl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline

Número de catálogo B10772709
Peso molecular: 420.5 g/mol
Clave InChI: XBGWAKUQSRNWMA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Compound “PMID23639540C13r” is one of the analogues assessed in a study to identify selective inhibitors of bone morphogenetic protein receptor isotypes . This compound is known for its potential therapeutic applications, particularly in the field of bone morphogenetic protein receptor inhibition.

Métodos De Preparación

The synthetic routes and reaction conditions for the preparation of compound “PMID23639540C13r” involve several steps. The preparation methods typically include:

    Synthetic Routes: The compound is synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield of the compound.

    Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the successful synthesis of the compound. Common conditions include moderate temperatures and the use of organic solvents.

    Industrial Production Methods: Industrial production of the compound may involve large-scale synthesis using automated equipment and stringent quality control measures to ensure consistency and purity.

Análisis De Reacciones Químicas

Compound “PMID23639540C13r” undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where it loses electrons and forms oxidized products.

    Reduction: Reduction reactions involve the gain of electrons, leading to the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

    Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions vary depending on the specific reaction but often involve controlled temperatures and the use of catalysts.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxidized derivatives, while reduction may yield reduced forms of the compound.

Aplicaciones Científicas De Investigación

Compound “PMID23639540C13r” has several scientific research applications, including:

    Chemistry: The compound is used in chemical research to study its reactivity and potential as a building block for more complex molecules.

    Biology: In biological research, the compound is investigated for its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the inhibition of bone morphogenetic protein receptors, which are involved in various physiological and pathological processes.

    Industry: The compound may have industrial applications, such as in the development of new materials or as a catalyst in chemical reactions.

Mecanismo De Acción

The mechanism of action of compound “PMID23639540C13r” involves its interaction with bone morphogenetic protein receptors. The compound acts as an inhibitor, blocking the activity of these receptors and thereby modulating various cellular processes. The molecular targets and pathways involved include the bone morphogenetic protein signaling pathway, which plays a crucial role in bone development and repair .

Comparación Con Compuestos Similares

Compound “PMID23639540C13r” can be compared with other similar compounds, such as:

The uniqueness of compound “PMID23639540C13r” lies in its specific inhibitory activity and its potential therapeutic applications in bone morphogenetic protein receptor-related conditions.

Propiedades

Fórmula molecular

C26H24N6

Peso molecular

420.5 g/mol

Nombre IUPAC

4-[6-[4-(4-methylpiperazin-1-yl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline

InChI

InChI=1S/C26H24N6/c1-30-12-14-31(15-13-30)21-8-6-19(7-9-21)20-16-28-26-24(17-29-32(26)18-20)22-10-11-27-25-5-3-2-4-23(22)25/h2-11,16-18H,12-15H2,1H3

Clave InChI

XBGWAKUQSRNWMA-UHFFFAOYSA-N

SMILES canónico

CN1CCN(CC1)C2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=NC6=CC=CC=C56)N=C3

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.